molecular formula C18H16ClNO2 B11046620 N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide

N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide

Cat. No. B11046620
M. Wt: 313.8 g/mol
InChI Key: CUBZIXLMDDFCGW-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetyl group, a cyclopropyl group, and a chlorobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide typically involves the acylation of 5-acetyl-2-cyclopropylphenylamine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(5-carboxy-2-cyclopropylphenyl)-4-chlorobenzamide.

    Reduction: Formation of N-(5-(1-hydroxyethyl)-2-cyclopropylphenyl)-4-chlorobenzamide.

    Substitution: Formation of N-(5-acetyl-2-cyclopropylphenyl)-4-(substituted)benzamide.

Scientific Research Applications

N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-2-cyclopropylphenyl)-4-methylbenzamide
  • N-(5-acetyl-2-cyclopropylphenyl)thiophene-2-carboxamide

Uniqueness

N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

properties

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide

InChI

InChI=1S/C18H16ClNO2/c1-11(21)14-6-9-16(12-2-3-12)17(10-14)20-18(22)13-4-7-15(19)8-5-13/h4-10,12H,2-3H2,1H3,(H,20,22)

InChI Key

CUBZIXLMDDFCGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2CC2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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